molecular formula C3H3BrClN3 B1382250 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole CAS No. 1674389-99-1

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

Cat. No.: B1382250
CAS No.: 1674389-99-1
M. Wt: 196.43 g/mol
InChI Key: MYZFVDUJCRACCP-UHFFFAOYSA-N
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Description

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with bromine and chloromethylating agents. One common method includes the bromination of 1H-1,2,4-triazole followed by chloromethylation under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are often used.

Major Products Formed

    Substitution Reactions: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced triazole derivatives, depending on the specific reaction conditions.

Scientific Research Applications

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1H-1,2,4-triazole
  • 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole
  • 1-(chloromethyl)-1H-1,2,4-triazole

Uniqueness

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and chemical properties. This dual substitution allows for a broader range of chemical modifications and applications compared to similar compounds with only one type of substituent.

Properties

IUPAC Name

3-bromo-1-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3/c4-3-6-2-8(1-5)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZFVDUJCRACCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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